molecular formula C11H16N2O4 B13469186 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13469186
M. Wt: 240.26 g/mol
InChI Key: APQZSAXBOPNJBA-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amine during reactions, allowing for selective deprotection and subsequent functionalization. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with the Boc-protected amino group and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, distinguishing it from other Boc-protected compounds .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7-4-5-12-8(7)9(14)15/h4-5,12H,6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

APQZSAXBOPNJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)O

Origin of Product

United States

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